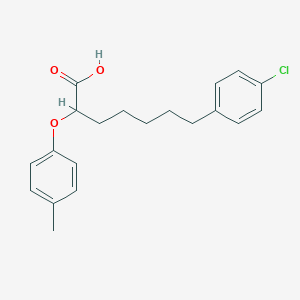

2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, also known as fenofibrate, is a lipid-lowering drug used to treat hypercholesterolemia and hypertriglyceridemia. Fenofibrate belongs to the class of fibric acid derivatives and is known to reduce the levels of low-density lipoprotein (LDL) cholesterol and triglycerides while increasing the levels of high-density lipoprotein (HDL) cholesterol.

作用机制

Fenofibrate works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. PPARα activation leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of genes involved in triglyceride synthesis and secretion. This results in a decrease in serum triglycerides and an increase in HDL cholesterol levels.

生化和生理效应

Fenofibrate has been shown to reduce serum triglycerides by up to 50% and increase HDL cholesterol levels by up to 20%. Fenofibrate also reduces the levels of small, dense LDL particles, which are more atherogenic than larger LDL particles. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to improve insulin sensitivity, reduce inflammation, and improve endothelial function.

实验室实验的优点和局限性

Fenofibrate is widely used in preclinical and clinical studies due to its well-established lipid-lowering effects. However, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have species-specific effects, and caution should be exercised when extrapolating results from animal studies to humans. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.

未来方向

Future research on 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid should focus on its potential therapeutic effects in various diseases, including metabolic syndrome, diabetes, and Alzheimer's disease. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid. Finally, the development of 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid analogs with improved pharmacokinetic properties and reduced off-target effects may lead to the development of more effective lipid-lowering drugs.

科学研究应用

Fenofibrate has been extensively studied for its lipid-lowering effects and has been shown to reduce the risk of cardiovascular diseases. In addition, 2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid has been investigated for its potential therapeutic effects in various diseases such as metabolic syndrome, diabetes, and Alzheimer's disease. Fenofibrate has also been studied for its anti-inflammatory and antioxidant properties.

属性

CAS 编号 |

145096-04-4 |

|---|---|

产品名称 |

2-(4-Methylphenoxy)-7-(4-chlorophenyl)heptanoic acid |

分子式 |

C20H23ClO3 |

分子量 |

346.8 g/mol |

IUPAC 名称 |

7-(4-chlorophenyl)-2-(4-methylphenoxy)heptanoic acid |

InChI |

InChI=1S/C20H23ClO3/c1-15-7-13-18(14-8-15)24-19(20(22)23)6-4-2-3-5-16-9-11-17(21)12-10-16/h7-14,19H,2-6H2,1H3,(H,22,23) |

InChI 键 |

DDDYMWYRGWBBNA-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |

规范 SMILES |

CC1=CC=C(C=C1)OC(CCCCCC2=CC=C(C=C2)Cl)C(=O)O |

同义词 |

2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid 2-(4-methylphenoxy)-7-(4-chlorophenyl)heptanoic acid, (-)-isomer BM 13.0913 BM 130913 BM-13.0913 BM-130913 |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-1-[3-(Trifluoromethyl)phenyl]ethylamine](/img/structure/B138262.png)

![(1Z)-1-[(1S,5S,7R,8R)-6,6,8-Trimethyl-2-tricyclo[5.3.1.01,5]undecanylidene]propan-2-one](/img/structure/B138265.png)

![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)

![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B138277.png)